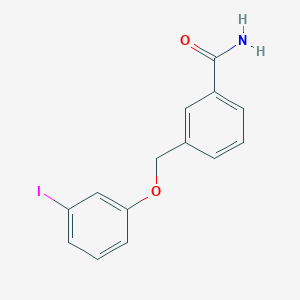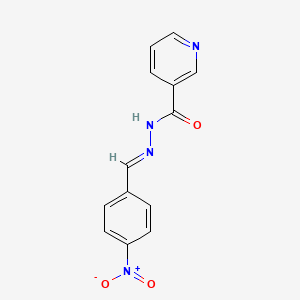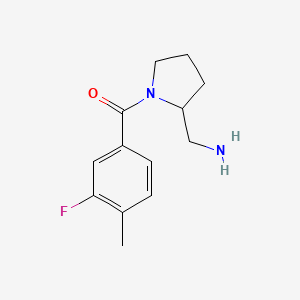![molecular formula C13H16N2O4 B14915558 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a methoxy group and a nitroethenyl group on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine typically involves multi-step organic reactionsThe final step involves the formation of the morpholine ring via cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmorpholine derivatives.
科学的研究の応用
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 4-{3-methoxy-4-[(E)-2-nitrovinyl]phenyl}morpholine
- 4-{3-methoxy-4-[(E)-2-nitroethyl]phenyl}morpholine
Uniqueness
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitroethenyl group and a morpholine ring makes it a versatile compound for various applications .
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
4-[3-methoxy-4-[(E)-2-nitroethenyl]phenyl]morpholine |
InChI |
InChI=1S/C13H16N2O4/c1-18-13-10-12(14-6-8-19-9-7-14)3-2-11(13)4-5-15(16)17/h2-5,10H,6-9H2,1H3/b5-4+ |
InChIキー |
UTZFWQQEGYYICA-SNAWJCMRSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C/[N+](=O)[O-] |
正規SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)








![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)


